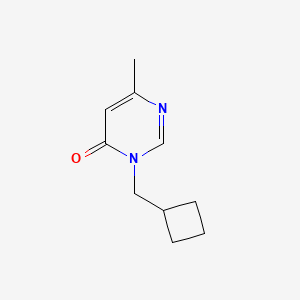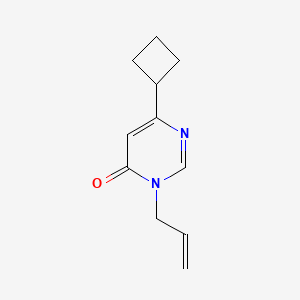![molecular formula C15H20N4OS B6430491 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine CAS No. 2202294-00-4](/img/structure/B6430491.png)
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine (MMPP) is a novel compound that has been studied for its potential applications in various scientific fields. MMPP is a heterocyclic compound that has a unique structure and properties, making it an attractive option for various applications. MMPP has been studied for its potential to be used as a synthetic intermediate in pharmaceuticals and other products, as well as its potential to be used as a bioactive agent.
Applications De Recherche Scientifique
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been studied for its potential applications in various scientific fields. 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been studied for its potential to be used as a synthetic intermediate in pharmaceuticals and other products. It has also been studied for its potential to be used as a bioactive agent. 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been studied for its potential to be used in the synthesis of drugs, such as antifungal agents, antibiotics, and antiviral agents. Additionally, 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been studied for its potential to be used in the synthesis of other compounds, such as organic dyes, organic pigments, and organic catalysts.
Mécanisme D'action
The mechanism of action of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine is not yet fully understood. However, it is believed that 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine binds to certain enzymes and proteins in the body, which can then lead to changes in the body’s biochemical and physiological processes. Additionally, it is believed that 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine can interact with certain receptors in the body, which can lead to changes in the body’s physiological processes.
Biochemical and Physiological Effects
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been studied for its potential biochemical and physiological effects. It has been shown to have potential anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been shown to have potential anti-bacterial and anti-fungal properties. It has also been shown to have potential neuroprotective properties, and to have potential to act as an immunomodulator.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, and is generally inexpensive to obtain. Additionally, 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine can be used in a variety of experiments, as it has a wide range of potential applications. However, there are some limitations to using 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine in lab experiments. 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine is a relatively new compound, so there is still much to be learned about its properties and potential applications. Additionally, there is still much to be learned about the safety and toxicity of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine, as it is a relatively new compound.
Orientations Futures
There are many potential future directions for the research and development of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine. One potential future direction is to further study the biochemical and physiological effects of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine, as well as its potential applications in the synthesis of drugs and other compounds. Additionally, more research could be done to better understand the safety and toxicity of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine, as well as its potential interactions with other compounds. Additionally, more research could be done to better understand the potential mechanisms of action of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine, as well as its potential applications in various fields. Finally, more research could be done to explore the potential of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine to be used as a bioactive agent, as well as its potential to be used in the synthesis of drugs, organic dyes, organic pigments, and organic catalysts.
Méthodes De Synthèse
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine can be synthesized using a variety of methods. The most common method is through the reaction of 3-methyl-2-pyridine and 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-ylmethoxy. This reaction is generally conducted in the presence of a catalyst, such as palladium, and is usually carried out at room temperature. Other methods of synthesis may also be used, such as the reaction of 3-methyl-2-pyridine and 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-ylmethoxy in the presence of a base, or the reaction of 3-methyl-2-pyridine and 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-ylmethoxy in the presence of a strong acid.
Propriétés
IUPAC Name |
3-methyl-5-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-11-4-3-7-16-14(11)20-10-13-5-8-19(9-6-13)15-17-12(2)18-21-15/h3-4,7,13H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEYMQSQAMOEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=NS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430445.png)
![4-methyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430453.png)
![4-(5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-methylpyrimidine](/img/structure/B6430464.png)
![6-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6430465.png)
![3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B6430478.png)
![3-methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6430479.png)
![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B6430484.png)
![3-methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6430504.png)
![2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine-3-carbonitrile](/img/structure/B6430506.png)
![2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-3-carbonitrile](/img/structure/B6430514.png)
![N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B6430515.png)
![4-{4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B6430523.png)